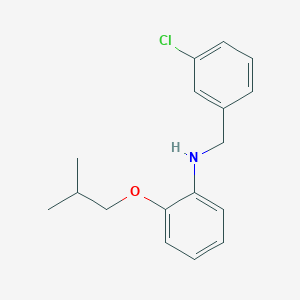
N-(3-Chlorobenzyl)-2-isobutoxyaniline
説明
“N-(3-Chlorobenzyl)-2-isobutoxyaniline” likely belongs to the class of organic compounds known as benzyl compounds. These are organic compounds containing a benzene ring attached to a CH2 group .
Synthesis Analysis
While specific synthesis methods for “N-(3-Chlorobenzyl)-2-isobutoxyaniline” are not available, benzene derivatives often undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by a proton removal, yielding a substituted benzene ring .Chemical Reactions Analysis
Benzene derivatives like “N-(3-Chlorobenzyl)-2-isobutoxyaniline” can undergo various reactions, including electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .科学的研究の応用
Covalent Binding to DNA
N-(3-Chlorobenzyl)-2-isobutoxyaniline and similar compounds have been studied for their ability to form covalent bonds with DNA, which is significant in understanding their genotoxic potential. Research demonstrates that certain derivatives can bind to rat liver DNA following administration, leading to the formation of discrete adducts. This is evidenced by studies on 4,4'-methylenebis(2-chloroaniline) (MOCA), which shows similar properties of DNA binding and adduct formation, providing insights into potential genetic effects (Silk, Lay, & Martin, 1989).
Genotoxicity Studies
Studies have characterized the DNA adducts formed by compounds like MOCA, which are structurally related to N-(3-Chlorobenzyl)-2-isobutoxyaniline. These research efforts have contributed to understanding the genotoxic and carcinogenic properties of these compounds, as well as their metabolic activation mechanisms. Such findings are crucial for evaluating the potential human exposure risks (Segerbäck & Kadlubar, 1992).
Synthesis and Chemical Properties
The synthesis and chemical properties of N-(3-Chlorobenzyl)-2-isobutoxyaniline-related compounds have been extensively studied. This includes exploring methods for the synthesis of N1-substituted 3,4-dihydropyrimidin-2(1H)-ones using α-chlorobenzyl isocyanates, which could offer pathways for creating derivatives of N-(3-Chlorobenzyl)-2-isobutoxyaniline with potential applications in pharmaceuticals and materials science (Sukach, Bol’but, Sinitsa, & Vovk, 2006).
Photophysical Studies
The photophysical properties of chlorobenzyl-substituted compounds have been investigated, which is relevant for understanding the behavior of N-(3-Chlorobenzyl)-2-isobutoxyaniline under various conditions. These studies contribute to our knowledge of how such compounds interact with light, which can be applied in fields like photochemistry and the development of photoactive materials (Prukała, Prukała, Khmelinskii, & Sikorski, 2011).
Applications in Amination Reactions
N-(3-Chlorobenzyl)-2-isobutoxyaniline and its analogs are useful in various chemical reactions, such as amination. This is demonstrated in studies on Rh(III)-catalyzed direct C-H amination using N-chloroamines, a process that is important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Grohmann, Wang, & Glorius, 2012).
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)12-20-17-9-4-3-8-16(17)19-11-14-6-5-7-15(18)10-14/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPJXOZJIVDQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)-2-isobutoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385514.png)
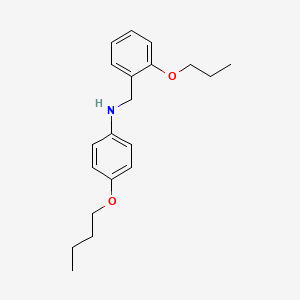

![4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385518.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385519.png)
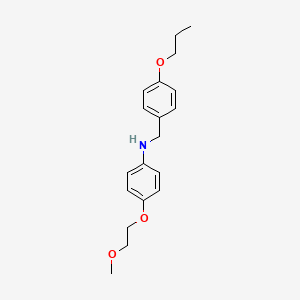
![3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline](/img/structure/B1385522.png)
![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)
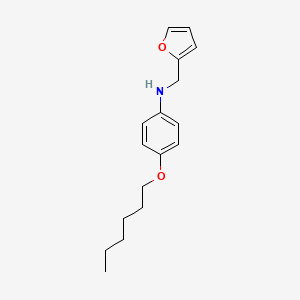

![N-[4-(Tert-butyl)benzyl]cyclopentanamine](/img/structure/B1385528.png)
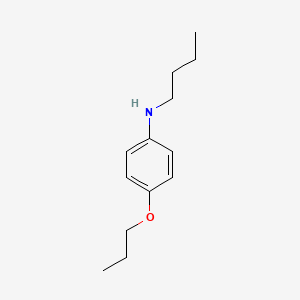
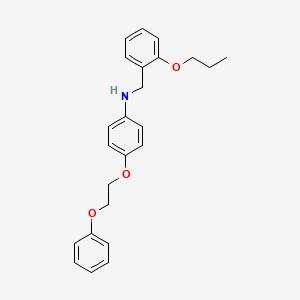
![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)